Methyl 2,3-bis(bromomethyl)benzoate: A Technical Guide to Polycyclic Scaffold Construction
Methyl 2,3-bis(bromomethyl)benzoate: A Technical Guide to Polycyclic Scaffold Construction
Executive Summary
Methyl 2,3-bis(bromomethyl)benzoate (CAS: 127168-91-6 ) is a specialized bifunctional alkylating agent and a critical precursor in organic synthesis.[1][2][3][4][5][6] Unlike its more common isomers (e.g., the 3,4-isomer used in tetracycline synthesis), the 2,3-isomer serves as a unique "ortho-ortho" linchpin.[1][2][3][4] Its primary utility lies in the generation of reactive o-quinodimethane intermediates, enabling the rapid assembly of linearly fused polycyclic aromatic hydrocarbons (PAHs) and complex heterocyclic drugs via cycloaddition strategies.[1][3][4]
This guide details the physicochemical properties, validated synthesis protocols, and mechanistic applications of this compound, designed for researchers requiring high-fidelity data for scaffold construction.[1][3][4]
Identity & Physicochemical Profile[1][2][3][4][5][7]
| Property | Specification |
| CAS Number | 127168-91-6 |
| IUPAC Name | Methyl 2,3-bis(bromomethyl)benzoate |
| Molecular Formula | C₁₀H₁₀Br₂O₂ |
| Molecular Weight | 321.99 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Density (Predicted) | ~1.73 g/cm³ |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water |
| Functional Group | Benzylic Bromide (x2), Methyl Ester |
| Reactivity Class | Electrophile / Lachrymator |
Synthesis Protocol: Radical Bromination
Context: The synthesis relies on the Wohl-Ziegler reaction.[1][2][3][4] High specificity is required to prevent over-bromination (tribromides) or hydrolysis.[1][2][3]
Reagents & Materials[2][3][4][5][8][9]
-
Substrate: Methyl 2,3-dimethylbenzoate (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.05 - 2.10 equiv)[1][2][3][4]
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)[1][2][3]
-
Solvent: Carbon Tetrachloride (CCl₄) or Methyl Formate (Greener alternative)[1][2][3]
-
Purification: Recrystallization from Hexane/EtOAc.[1][3][4][7]
Step-by-Step Methodology
-
Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Dissolution: Dissolve Methyl 2,3-dimethylbenzoate in anhydrous CCl₄ (0.1 M concentration).
-
Addition: Add NBS and the radical initiator (BPO) to the solution at room temperature.
-
Activation: Heat the mixture to reflux (77°C for CCl₄) while irradiating with a tungsten lamp (optional but recommended to accelerate radical initiation).
-
Monitoring: Monitor reaction progress via TLC (Silica, 10% EtOAc/Hexane). The reaction is complete when the succinimide byproduct floats to the surface (approx. 4–12 hours).[1][3][4]
-
Workup:
-
Purification: Recrystallize the crude oil from hot hexane/ethyl acetate (10:1) to yield the product as white needles.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the radical chain mechanism governing the double bromination.
Figure 1: Radical chain mechanism for the conversion of the dimethyl precursor to the bis(bromomethyl) product.
Core Application: o-Quinodimethane Generation
Scientific Rationale: The defining feature of Methyl 2,3-bis(bromomethyl)benzoate is its ability to undergo 1,4-elimination to form a reactive exocyclic diene, known as an o-quinodimethane (o-QDM).[1][2][3][4] This intermediate is unstable and reacts immediately in Diels-Alder cycloadditions.[1][2][3][4]
Experimental Workflow: Diels-Alder Trapping
To utilize this scaffold for constructing polycyclic rings (e.g., naphthoic esters):
-
Reagents: Dissolve the title compound (1.0 equiv) and a dienophile (e.g., maleic anhydride, acrylate, or quinone) (1.5 equiv) in anhydrous DMF or Acetonitrile.
-
Elimination Agent: Add Sodium Iodide (NaI) (2.5 equiv) or activated Zinc dust.[1][3][4]
-
Conditions: Heat to 60–80°C for 2–6 hours.
-
Observation: The reaction mixture typically darkens as iodine is liberated (if using NaI).[1][3][4]
-
Quench: Pour into aqueous sodium thiosulfate (Na₂S₂O₃) to reduce free iodine. Extract with EtOAc.[1][3][4][7]
Reaction Pathway Visualization[1][2][3][4]
Figure 2: Generation of the reactive o-QDM intermediate and subsequent trapping via [4+2] cycloaddition.
Safety & Handling Protocols
Critical Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.[1][3][4] Strict adherence to safety protocols is non-negotiable.
| Hazard Class | Description | Mitigation Strategy |
| Lachrymator | Causes severe eye irritation and tearing.[1][2][3][4] | Handle only in a functioning fume hood. Do not transport open containers outside the hood. |
| Corrosive | Causes skin burns and mucosal damage.[1][2][3][4] | Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.[1][3][4] |
| Hydrolysis | Releases HBr upon contact with moisture.[1][2][3][4] | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Keep desiccant in secondary containment. |
Decontamination: Spills should be neutralized immediately with a solution of 5% sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleaning.[1][3][4]
References
-
Synthesis & Properties: GuideChem Chemical Database. "Methyl 2,3-bis(bromomethyl)benzoate SDS and Properties." Accessed via GuideChem.[1][3][4] Link
-
Benzylic Bromination Methodology: PrepChem. "Synthesis of Methyl 2-bromomethylbenzoate (Analogous Protocol)." Accessed via PrepChem.[1][3][4] Link
-
Diels-Alder Applications: Master Organic Chemistry. "The Diels-Alder Reaction: Mechanism and Utility."[1][2][3][4] Accessed via MasterOrganicChemistry. Link
-
o-Quinodimethane Chemistry: Royal Society of Chemistry. "Aerobic oxidation at benzylic positions (Contextual reference for benzylic reactivity)." Accessed via RSC.[1][3][4] Link
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